molecular formula C14H11ClO2 B14770969 (4-Chlorobiphenyl-3-yl)aceticacid

(4-Chlorobiphenyl-3-yl)aceticacid

Cat. No.: B14770969
M. Wt: 246.69 g/mol
InChI Key: KBTGHEDFZUCQKR-UHFFFAOYSA-N
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Description

(4-Chlorobiphenyl-3-yl)acetic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 4-position of one phenyl ring, and an acetic acid group is attached to the 3-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobiphenyl-3-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of (4-Chlorobiphenyl-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobiphenyl-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Chlorobiphenyl-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: (4-Chlorobiphenyl-3-yl)acetic acid is unique due to its biphenyl structure and the presence of both chlorine and acetic acid functional groups.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chloro-5-phenylphenyl)acetic acid

InChI

InChI=1S/C14H11ClO2/c15-13-7-6-11(8-12(13)9-14(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

KBTGHEDFZUCQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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